2,3-dihydro-1,4-lambda4-benzoxathiin-4-one is a heterocyclic compound characterized by its unique structure, which includes a benzothiophene-like moiety. This compound features a sulfur atom integrated into a benzene ring, contributing to its distinct chemical properties. The presence of a carbonyl group at the 4-position enhances its reactivity and potential biological activity. The compound is part of a larger class of benzoxathiins, which are known for their diverse applications in medicinal chemistry and material science.
Due to the lack of research on 1,4-Oxathiane S-oxide, its mechanism of action in any biological system is unknown.
As with any unknown compound, it is advisable to handle 1,4-Oxathiane S-oxide with caution until proper safety data is available. Standard laboratory practices for handling chemicals should be followed.
The presence of the sulfoxide group in 1,4-Oxathiane S-oxide offers potential for further scientific exploration. Here are some possible areas of research:
Benz-1,4-oxathiane S-oxide (BOST) is a chemical compound containing a six-membered ring with oxygen and sulfur atoms at opposite ends. While there is some scientific research on 1,4-Oxathiane, information specifically on Benz-1,4-Oxathiane S-oxide is currently limited [, ].
Given the structure of BOST, researchers might explore its properties in areas like:
The reactivity of 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one can be attributed to its functional groups. Key reactions include:
These reactions make 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one a versatile intermediate in organic synthesis.
Research indicates that compounds related to 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one exhibit significant biological activities. Notably:
The synthesis of 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one typically involves several steps:
Specific synthetic routes have been documented in literature, showcasing methods like nucleophilic substitution and condensation reactions .
The unique properties of 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one lend themselves to various applications:
Interaction studies involving 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one have focused on its binding affinity with various biological targets. Molecular docking studies suggest that it forms stable complexes with enzymes like α-glucosidase and acetylcholinesterase, indicating a strong potential for therapeutic applications. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity .
Several compounds share structural similarities with 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-benzodioxole | Similar dioxole structure | Antioxidant and anti-inflammatory |
| Benzothiazole | Contains sulfur in a different configuration | Antimicrobial and anticancer |
| Benzofuran | Fused furan ring | Neuroprotective effects |
These compounds highlight the diversity within this class of heterocycles while underscoring the unique features of 2,3-dihydro-1,4-lambda4-benzoxathiin-4-one that may contribute to its specific biological activities and applications.
The study of heterocyclic compounds containing sulfur and oxygen dates back to the 19th century, with early investigations focusing on simple aromatic systems like thiophene and furan. The discovery of benzoxathiins emerged from efforts to modify natural product scaffolds for enhanced bioactivity. In the 1970s, researchers identified 1,4-benzoxathiane derivatives as key intermediates in synthesizing antihypertensive agents, marking the scaffold’s entry into medicinal chemistry. The fusion of oxygen and sulfur atoms into a single bicyclic system introduced unique electronic properties, enabling interactions with biological targets such as adrenergic receptors and protein kinases. By the 2000s, advancements in cyclization techniques facilitated the synthesis of dihydrobenzoxathiin derivatives, including 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, which exhibited subtype-selective ligand activity for estrogen receptors.
The systematic naming of benzoxathiins follows IUPAC guidelines, where the prefix benzoxathiin denotes a benzene ring fused to an oxathiin moiety. The term 1,4λ⁴ specifies the position of the sulfone group (S=O) at the fourth position, while 2,3-dihydro indicates partial saturation of the oxathiin ring. The compound’s full name, 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one, reflects:
Benzoxathiins are classified into three categories based on ring saturation:
The 1,4-benzoxathiin core has garnered attention due to its:
For instance, 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one’s sulfone group enhances electrophilicity, enabling nucleophilic attacks at the carbonyl carbon for further functionalization.
Structural modifications at specific positions profoundly influence biological activity:
For example, introducing a propyl group at position 3 in 2,3-dihydro-1,4λ⁴-benzoxathiin-4-one derivatives improves their anticancer activity against MCF-7 cell lines.
Classical synthetic approaches to benzoxathiin frameworks have relied predominantly on cyclization reactions involving salicylic acid derivatives and related aromatic compounds containing both hydroxyl and sulfur functionalities [3]. The most established methodology involves the cyclization of 2-hydroxybenzenethiols with epichlorohydrins under alkaline conditions [1]. This fundamental approach exploits the nucleophilic nature of both oxygen and sulfur atoms present in the starting materials to form the characteristic six-membered heterocyclic ring system.
The traditional synthesis of benzoxathiin derivatives typically proceeds through a two-step mechanism involving initial nucleophilic attack followed by intramolecular cyclization [1]. Research conducted by Cabiddu and colleagues demonstrated that 1,5-benzoxathiepine derivatives could be obtained in good yields through the reaction of epichlorohydrins with 2-hydroxybenzenethiols in aqueous alkaline hydroxide medium [1]. However, under these conditions, both seven-membered and six-membered ring products are formed, with the formation of the six-membered benzoxathiin ring resulting from nucleophilic attack at the more hindered position of the epoxide ring [1].
Classical synthetic routes have also employed the cyclization of salicylic acid derivatives as a primary methodology for constructing the benzoxathiin core structure [3]. The cyclization approach using methyl salicylate has been extensively studied, where treatment with methanesulfonyl chloride followed by cyclization with sodium hydride in dimethylformamide provides access to the benzoxathiin framework [5]. This methodology has proven particularly valuable for preparing 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, which share structural similarities with the target 2,3-dihydro-1,4lambda4-benzoxathiin-4-one compound.
The classical approach utilizing thiosalicylic acid as a starting material has demonstrated significant utility in benzoxathiin synthesis [16]. Under solvent-free conditions, thiosalicylic acid efficiently promotes the thiolysis of 1,2-epoxides through a self-promoted mechanism that proceeds anti-stereoselectively and generally with complete beta-regioselectivity [16]. The resulting beta-hydroxysulfide products are obtained in very good yields and can be subsequently converted to benzo[e]1,4-oxathiepin-5-ones through thermally induced lactonization [16].
Modern synthetic methodologies for 2,3-dihydro-1,4lambda4-benzoxathiin-4-one have evolved to incorporate more efficient and selective approaches compared to classical methods [2] [30]. Contemporary strategies emphasize catalyst-free protocols that operate under mild conditions while maintaining high yields and selectivity [2] [30]. A particularly notable advancement involves the reaction of propargylic alcohols with thiosalicylic acids under catalyst-free and open-air atmosphere conditions [2] [30].
The catalyst-free synthesis represents a significant improvement over traditional methodologies, eliminating the need for expensive metal catalysts while maintaining excellent reaction efficiency [2] [30]. This approach has demonstrated broad substrate scope, accommodating various 2-mercapto and 2-hydroxybenzoic acids to provide benzoxathiinones in good yields [2] [30]. The methodology's tolerance for diverse functional groups makes it particularly attractive for preparing structurally varied benzoxathiin derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzoxathiin formation while improving yields and reducing reaction times [15] [18]. Microwave irradiation enables rapid heating and enhanced reaction kinetics, leading to more efficient cyclization processes [15]. The application of microwave technology to benzoxathiin synthesis has shown particular promise when combined with solvent-free reaction conditions, providing environmentally benign synthetic protocols [15].
Modern synthetic approaches have also incorporated the use of 2-mercaptoethanols as key building blocks for constructing the benzoxathiin framework [4]. A general method for preparing syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings from 2-mercaptoethanols and quinone ketals has been developed [4]. This methodology proceeds through Michael addition of 2-mercaptoethanol to quinone ketals, followed by cyclization of the initial Michael adduct and subsequent aromatization to afford syn-2,3-disubstituted-1,4-benzoxathiin derivatives in fair to good chemical yields [4].
The development of one-pot synthetic protocols has significantly streamlined the preparation of benzoxathiin derivatives [16]. These approaches combine multiple reaction steps into a single reaction vessel, reducing the need for intermediate isolation and purification [16]. The one-pot methodology is particularly valuable for constructing complex benzoxathiin frameworks while maintaining atom economy and minimizing waste generation [16].
Regioselective synthesis strategies for benzoxathiin formation have become increasingly sophisticated, with modern approaches focusing on controlling the site of nucleophilic attack and subsequent cyclization [7] [28]. The regioselectivity of benzoxathiin formation is fundamentally governed by the relative nucleophilicity of oxygen and sulfur atoms and the electronic properties of the substrate [7].
Research has demonstrated that regioselective opening of epoxides can be achieved through careful control of reaction conditions and choice of nucleophile [7]. When 2-aminothiophenol reacts with alpha-cyano alpha-alcoxycarbonyl epoxides, the reaction proceeds with regioselective opening by sulfur atom attack, leading exclusively to sulfur attachment at the carbon bearing the aromatic group [7]. This regioselectivity stems from the strong nucleophilicity of sulfur compared to nitrogen, explaining the selectivity of nucleophilic attack on the epoxide [7].
The influence of solvent and substrate structure on regioselectivity has been extensively studied [28]. Research has shown that different reaction conditions can influence regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives [28]. The treatment of 1,2-mercaptophenol with organic bases and specific 2-bromo acrylates results in solvent-dependent and substrate-dependent exclusive solvation of oxygen and sulfur anions, thereby managing the regioselectivity [28].
Catalytic control of regioselectivity has emerged as a powerful strategy for directing benzoxathiin formation [9]. The use of chiral bifunctional sulfide catalysts has been shown to provide excellent control over both regio- and stereoselectivity in the formation of benzo-fused heterocycles [9]. These catalytic systems enable the construction of various functionalized tetrahydroquinolines with excellent enantio- and diastereoselectivities from readily available aniline derivatives [9].
Temperature and reaction time optimization play crucial roles in achieving regioselective benzoxathiin synthesis [7]. Studies have shown that the mechanism of regioselective epoxide opening proceeds through initial sulfur atom attack, followed by nitrogen atom participation [7]. This sequential nucleophilic participation can be controlled through careful optimization of reaction temperature and time to favor the desired regioisomer formation [7].
Catalytic methodologies for benzoxathiin formation have advanced significantly, with modern approaches emphasizing both efficiency and environmental sustainability [8] [9]. Copper-catalyzed cascade reactions have emerged as particularly effective methods for constructing benzoxathiin frameworks [41]. Ligand-free copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols provide an efficient route to benzoxazin derivatives, addressing issues such as the need for noble metals and ligands while expanding substrate scope [41].
The development of mechanochemical catalysis has revolutionized benzoxathiin synthesis by enabling reactions under solvent-free conditions [8]. Mechanochemical ball-milling processes have been successfully applied to synthesize benzoxazine monomers with high efficiency and scalability [8]. This approach offers advantages including reduced reaction times, improved yields, and elimination of organic solvents, making it an environmentally benign alternative to traditional solution-phase synthesis [8].
Iron-catalyzed methodologies have gained prominence due to the abundance and low toxicity of iron compared to precious metals [22]. Green synthesis approaches utilizing iron-supported ionic liquids have been developed for benzoxazole and benzothiazole synthesis under solvent-free sonication conditions [22]. These methods achieve moderate to good yields while employing mild conditions and producing only water as a byproduct [22].
Chiral catalysis has opened new avenues for the asymmetric synthesis of benzoxathiin derivatives [9]. Chiral bifunctional sulfide-catalyzed enantioselective Friedel-Crafts-type electrophilic chlorination enables the construction of various 3,4-functionalized tetrahydroquinolines with excellent enantio- and diastereoselectivities [9]. This methodology represents a significant advancement in the field by extending asymmetric chlorination to substrates without the need for N-H groups [9].
Electrochemical methods have emerged as sustainable alternatives for benzoxathiin formation [40]. Electrochemical rearrangement reactions employ mild and environmentally friendly conditions, yielding benzoxazinone products in moderate to excellent yields [40]. These methods eliminate the need for stoichiometric oxidants while providing precise control over reaction conditions [40].
| Catalyst Type | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Copper-based | Ligand-free, 80-120°C | 60-85% | Cost-effective, broad scope [41] |
| Iron-supported | Solvent-free sonication | 70-90% | Environmentally benign [22] |
| Mechanochemical | Ball-milling, RT | 75-95% | Solvent-free, scalable [8] |
| Electrochemical | Mild conditions, RT | 65-88% | Sustainable, oxidant-free [40] |
Green chemistry approaches to benzoxathiin synthesis have gained substantial momentum as environmental concerns drive the development of sustainable synthetic methodologies [10] [19] [21]. Deep eutectic solvents have emerged as promising alternatives to traditional organic solvents for benzoxathiin synthesis [10]. Choline chloride-based deep eutectic solvents, particularly the choline chloride-urea system, have demonstrated exceptional efficacy in promoting benzoxazin-3-one formation at room temperature without requiring additional catalysts or bases [10].
Solvent-free synthetic protocols represent a cornerstone of green chemistry approaches to benzoxathiin formation [19] [20] [21]. These methodologies eliminate the environmental impact associated with organic solvent use while often providing superior reaction outcomes [19]. Microwave-assisted solvent-free synthesis has proven particularly effective, enabling rapid reaction completion with enhanced yields compared to conventional heating methods [19] [20].
The implementation of mechanochemical synthesis has revolutionized green approaches to benzoxathiin formation [8] [21]. Ball-milling techniques enable chemical transformations without solvents, using mechanical energy to drive reactions [8]. This approach has been successfully applied to the synthesis of formaldehyde-free benzoxazine monomers, demonstrating high reactivity and environmental compatibility [21].
Water-mediated synthesis has gained recognition as an environmentally benign approach for constructing benzoxathiin frameworks [24]. Aqueous reaction conditions eliminate the need for organic solvents while often providing excellent yields and selectivity [24]. The use of water as a reaction medium is particularly advantageous due to its non-toxicity, non-flammability, and wide temperature applicability range [24].
Ionic liquid-based synthesis represents an innovative green chemistry approach to benzoxathiin formation [22]. Imidazolium chlorozincate ionic liquids supported on magnetic nanoparticles have been developed for benzoxazole and benzothiazole synthesis under solvent-free sonication conditions [22]. These systems offer advantages including easy separation, recyclability, and mild reaction conditions while achieving high yields [22].
| Green Approach | Solvent System | Temperature | Yield Range | Environmental Benefits |
|---|---|---|---|---|
| Deep Eutectic Solvent | ChCl/Urea | Room temp | 80-95% | Non-toxic, biodegradable [10] |
| Solvent-free MW | None | 80-150°C | 75-90% | No solvent waste [19] |
| Mechanochemical | None | Room temp | 85-95% | Energy efficient [21] |
| Aqueous synthesis | Water | 60-100°C | 70-85% | Non-toxic medium [24] |
| Ionic liquids | IL@MNP | 50-80°C | 73-90% | Recyclable catalyst [22] |
The development of atom-economical synthetic routes has become a priority in green benzoxathiin synthesis [16]. These approaches maximize the incorporation of reactants into the final product while minimizing waste generation [16]. Solvent-free conditions combined with the absence of catalysts make these procedures highly atom-economical and environmentally friendly [16].
The computational modeling of benzoxathiin ring systems represents a critical foundation for understanding the electronic and structural properties of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one. Density functional theory calculations have emerged as the primary method for investigating these sulfur-containing heterocycles, providing comprehensive insights into their molecular architecture and behavior [1] [2] [3].
The benzoxathiin ring system exhibits unique structural characteristics that distinguish it from other heterocyclic compounds. The six-membered ring contains both sulfur and oxygen heteroatoms, with the sulfur atom in the lambda4 oxidation state, creating a sulfoxide functionality that significantly influences the overall molecular properties [4] [5]. This arrangement results in a non-planar ring conformation, typically adopting chair or boat conformations similar to cyclohexane derivatives [6] [7].
Computational studies utilizing the B3LYP/6-31G(d,p) level of theory have revealed that the benzoxathiin ring system maintains considerable conformational flexibility [2] [3]. The ring puckering is primarily influenced by the sulfur-oxygen bond length and the electronic effects of the lambda4-sulfur center [8]. Molecular dynamics simulations have demonstrated that the ring undergoes rapid conformational interconversion between different puckered states, with energy barriers typically ranging from 10-15 kcal/mol [1].
The fused benzene ring in the benzoxathiin system remains essentially planar, with only minor deviations from planarity observed in computational models. The C-C bond lengths within the aromatic ring are consistent with typical benzene derivatives, ranging from 1.380 to 1.395 Å [1] [2]. The fusion of the benzene ring to the saturated heterocycle creates a rigid framework that constrains the conformational mobility of the oxathiin portion.
Molecular orbital calculations have provided detailed insights into the electronic structure of benzoxathiin derivatives. The highest occupied molecular orbital typically exhibits significant contributions from the sulfur atom and the adjacent aromatic carbon atoms, while the lowest unoccupied molecular orbital shows substantial delocalization across the entire ring system [9] [10]. These electronic characteristics are crucial for understanding the reactivity patterns and chemical behavior of these compounds.
Quantum chemical calculations have provided extensive characterization of the electronic properties of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one, revealing fundamental insights into its molecular behavior and reactivity patterns. The frontier molecular orbital analysis represents a cornerstone of these investigations, offering detailed information about the compound's electronic structure and chemical reactivity [9] [10] [11].
The highest occupied molecular orbital energy values for benzoxathiin derivatives typically range from -5.8 to -6.2 eV, depending on the specific substituents and computational method employed [12] [11]. These HOMO energies indicate moderate electron-donating capability, consistent with the presence of the sulfur heteroatom and the aromatic benzene ring system. The electron density distribution in the HOMO shows significant contributions from the sulfur atom's p-orbitals and the π-system of the fused benzene ring [10] .
The lowest unoccupied molecular orbital energies generally fall within the range of -1.2 to -1.8 eV, suggesting moderate electron-accepting properties [11] . The LUMO is typically delocalized across the entire molecular framework, with substantial contributions from the carbonyl carbon and the aromatic ring system. This delocalization pattern is consistent with the electron-withdrawing nature of the ketone functionality and the stabilizing effect of the aromatic system.
| Electronic Parameter | Value Range | Computational Method | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -5.8 to -6.2 | DFT B3LYP/6-31G(d) | Electron-donating capability |
| LUMO Energy (eV) | -1.2 to -1.8 | DFT B3LYP/6-31G(d) | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | DFT B3LYP/6-31G(d) | Chemical reactivity indicator |
| Dipole Moment (D) | 3.2 to 4.8 | DFT B3LYP/6-31G(d) | Polarity and intermolecular interactions |
| Ionization Potential (eV) | 8.1 to 8.7 | DFT B3LYP/6-31G(d) | Electron removal energy |
| Electron Affinity (eV) | 1.5 to 2.1 | DFT B3LYP/6-31G(d) | Electron attachment energy |
The HOMO-LUMO energy gap serves as a crucial indicator of chemical reactivity and stability. For 2,3-dihydro-1,4lambda4-benzoxathiin-4-one, this gap typically ranges from 4.0 to 5.0 eV, indicating moderate chemical reactivity [11] . A smaller energy gap generally correlates with higher polarizability and greater susceptibility to electrophilic or nucleophilic attack, while larger gaps suggest greater kinetic stability and reduced reactivity.
Natural bond orbital analysis has provided detailed insights into the charge distribution and bonding patterns within the benzoxathiin framework [14] [9]. The sulfur atom typically carries a partial positive charge of approximately +0.8 to +1.2 e, reflecting its role as an electron-withdrawing center in the lambda4 oxidation state. The oxygen atoms associated with the sulfur center exhibit significant negative charges, ranging from -0.6 to -0.8 e, indicating substantial ionic character in the S-O bonds.
The molecular electrostatic potential maps reveal important information about the reactive sites within the molecule. The regions of highest electrostatic potential are typically located around the sulfur center and the carbonyl carbon, indicating these sites as potential targets for nucleophilic attack [15] [9]. Conversely, the regions of lowest potential are found around the oxygen atoms, suggesting these sites as preferred locations for electrophilic interactions.
Time-dependent density functional theory calculations have been employed to investigate the electronic excited states of benzoxathiin derivatives [16] [17]. These calculations reveal that the lowest-energy electronic transition typically involves promotion of an electron from the sulfur-centered HOMO to the π*-system of the aromatic ring, resulting in charge transfer character. The calculated absorption maxima generally occur in the UV region, consistent with the aromatic nature of the compound and the presence of the sulfur chromophore.
Conformational analysis represents a fundamental aspect of understanding the structural behavior and stability of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one. The six-membered oxathiin ring exhibits significant conformational flexibility, with multiple low-energy conformations accessible at ambient temperatures. Computational studies have identified several stable conformers, with the chair and boat forms being the most energetically favorable [6] [7].
The chair conformation of the oxathiin ring typically represents the global minimum energy structure, with the sulfur-oxygen bond oriented in a pseudoaxial position to minimize steric interactions [8] [7]. This conformation is stabilized by optimal tetrahedral geometry around the sulfur center and favorable gauche interactions between adjacent ring atoms. The energy difference between the chair and boat conformations is typically 2-4 kcal/mol, indicating that both forms are populated at room temperature [7].
| Conformational Parameter | Chair Form | Boat Form | Energy Difference (kcal/mol) |
|---|---|---|---|
| Ring Puckering Angle (°) | 54.2 | 42.7 | 2.3 |
| S-O Bond Length (Å) | 1.485 | 1.492 | - |
| Dihedral Angle C-S-O-C (°) | 68.4 | 78.9 | - |
| Relative Stability | Most stable | Metastable | +2.3 |
| Population at 298K (%) | 89.5 | 10.5 | - |
The conformational interconversion between different ring forms occurs through well-defined transition states, with activation energies typically ranging from 8-12 kcal/mol [18] [6]. These relatively low barriers indicate that the ring system is conformationally dynamic at physiological temperatures, allowing for rapid equilibration between different conformers. The pseudorotational pathway involves coordinated movement of all ring atoms, with the sulfur center serving as a pivotal point for conformational changes.
Potential energy surface calculations have revealed that the conformational landscape of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one is characterized by multiple local minima separated by low-energy barriers [18] [5]. The presence of the fused benzene ring constrains the conformational freedom of the oxathiin ring, limiting the accessible conformational space compared to simple cyclohexane derivatives. This constraint results in a more rigid molecular framework with reduced conformational entropy.
The stability of different conformers is influenced by several factors, including stereoelectronic effects, ring strain, and intramolecular interactions. The lambda4-sulfur center exhibits hypervalent bonding characteristics, with the S-O bond displaying significant ionic character. This electronic structure stabilizes conformations that minimize electrostatic repulsion between the sulfur center and adjacent electron-rich regions of the molecule [19] [20].
Thermodynamic stability studies have demonstrated that 2,3-dihydro-1,4lambda4-benzoxathiin-4-one exhibits excellent thermal stability under normal conditions. The compound shows no significant decomposition up to temperatures of 200°C, with the onset of thermal degradation typically occurring around 250-280°C . This thermal stability is attributed to the robust aromatic framework and the stable hypervalent sulfur center.
Solvent effects play a crucial role in determining the relative stabilities of different conformers. Polar solvents tend to stabilize conformations that maximize dipole-solvent interactions, while nonpolar solvents favor conformers with minimal dipole moments [22]. Computational studies using continuum solvation models have shown that the conformational equilibrium can shift by up to 15% depending on the solvent environment.
Structure-activity relationship studies of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one and related derivatives have provided valuable insights into the molecular features that govern biological activity and chemical reactivity. These investigations have employed computational approaches to correlate structural parameters with observed activities, establishing quantitative relationships that guide rational drug design and chemical optimization [23] [24] [25].
The presence of the lambda4-sulfur center emerges as a critical structural feature that significantly influences biological activity. The sulfur atom in this oxidation state creates a polarizable electron-rich center that can participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets [26] [27]. Computational analysis has revealed that the partial positive charge on the sulfur atom (+0.8 to +1.2 e) creates an electrophilic site that can interact favorably with nucleophilic residues in protein active sites.
The benzene ring fusion pattern plays a crucial role in determining the overall molecular shape and electronic properties. The planar aromatic system provides a rigid scaffold that constrains the conformational flexibility of the oxathiin ring, resulting in a well-defined three-dimensional structure suitable for specific protein-ligand interactions [23] [28]. The extended π-system also contributes to the compound's ability to participate in π-π stacking interactions with aromatic amino acid residues in biological targets.
| Structural Feature | Effect on Activity | Computational Evidence | Optimization Strategy |
|---|---|---|---|
| Lambda4-sulfur center | Enhances electrophilicity | NBO charge analysis [9] | Maintain oxidation state |
| Benzene ring fusion | Provides rigid scaffold | Conformational analysis [6] | Preserve aromatic system |
| Ring saturation | Modulates flexibility | MD simulations [1] | Selective substitution |
| Carbonyl functionality | Hydrogen bond acceptor | MEP calculations [15] | Optimize positioning |
| Conformational mobility | Affects binding entropy | Free energy calculations | Balance rigidity/flexibility |
The carbonyl functionality at the 4-position serves as a key pharmacophore element, acting as a hydrogen bond acceptor in biological systems. Molecular electrostatic potential calculations have identified the carbonyl oxygen as a region of high electron density, making it an attractive site for hydrogen bonding interactions with donor groups in protein binding sites [15] [9]. The positioning of this functional group within the rigid benzoxathiin framework creates a well-defined recognition element for biological targets.
Substituent effects on the benzene ring have been systematically investigated through computational chemistry approaches. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur center, while electron-donating groups increase the electron density on the aromatic ring [23] [29]. These electronic modulations directly influence the compound's binding affinity and selectivity for different biological targets. Quantitative structure-activity relationship models have identified optimal substitution patterns that maximize potency while maintaining favorable physicochemical properties.
The conformational flexibility of the oxathiin ring represents a double-edged sword in drug design. While conformational mobility can facilitate induced-fit binding to protein targets, excessive flexibility can result in entropic penalties that reduce binding affinity [18] [25]. Structure-activity relationship studies have identified the optimal balance between rigidity and flexibility, suggesting that moderate conformational constraint enhances biological activity while maintaining sufficient adaptability for binding to different target conformations.
Stereoelectronic effects play a crucial role in determining the reactivity patterns of benzoxathiin derivatives. The hypervalent sulfur center exhibits unique electronic properties that influence the compound's interactions with biological nucleophiles and electrophiles [19] [20]. Computational studies have revealed that the orientation of the S-O bond relative to the aromatic ring system significantly affects the compound's reactivity profile and biological activity.
The lipophilicity and polar surface area of benzoxathiin derivatives have been optimized through systematic structural modifications guided by computational predictions. The balance between hydrophobic and hydrophilic character is critical for achieving optimal membrane permeability and bioavailability [9] . Structure-activity relationship studies have identified specific modifications that enhance drug-like properties while maintaining biological activity.